molecular formula C11H7BrF3NO2 B1414378 Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate CAS No. 1805500-45-1

Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate

Cat. No. B1414378
M. Wt: 322.08 g/mol
InChI Key: LTSGIQBLWONPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate, also known as Bromofluoroacetonitrile, is an organic synthetic reagent with the molecular formula C11H6BrF3NO21. This compound is commonly used as an intermediate in the synthesis of other chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate. However, similar compounds are often synthesized through various organic reactions involving halogenation, cyanation, and esterification. More detailed information might be available in specialized chemical literature or databases.



Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate consists of a benzoate core with a bromine atom at the 5-position, a cyano group at the 3-position, and a trifluoromethyl group at the 2-position1. The ethyl group is attached to the carboxylate group of the benzoate core1.



Chemical Reactions Analysis

As an organic synthetic reagent, Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate can participate in various chemical reactions. The presence of the bromine atom makes it a potential candidate for nucleophilic substitution reactions. The cyano group can undergo transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid. The trifluoromethyl group is generally stable under most reaction conditions.



Physical And Chemical Properties Analysis

The exact physical and chemical properties of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate are not available in the search results. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.


Safety And Hazards

Specific safety and hazard information for Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate is not available in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.


Future Directions

The future directions for the use of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate would likely depend on the needs of the chemical industry. As an intermediate, its use would be driven by the demand for the final products it can help synthesize. Research could also lead to new reactions or processes involving this compound.


Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical literature or databases.


properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-4-7(12)3-6(5-16)9(8)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSGIQBLWONPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.